

In-Depth Technical Guide: 4,5-Diaminophthalonitrile (CAS: 129365-93-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Diaminophthalonitrile

Cat. No.: B137029

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,5-Diaminophthalonitrile**, a versatile chemical intermediate. It covers its physicochemical properties, synthesis, applications, and safety information, with a focus on its role in the synthesis of phthalocyanines.

Chemical Identity and Properties

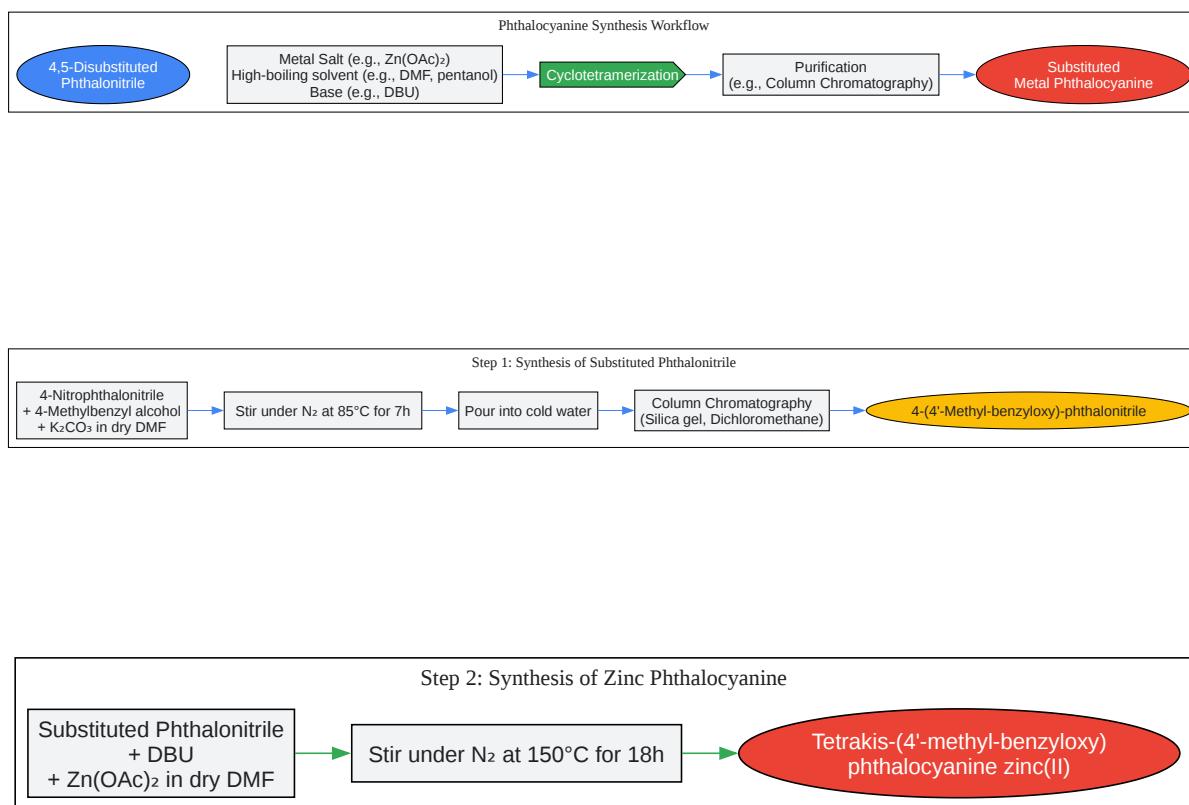
4,5-Diaminophthalonitrile, with the CAS number 129365-93-1, is an aromatic organic compound.^{[1][2][3][4][5]} It is also known by its synonyms, including 1,2-Diamino-4,5-dicyanobenzene and 4,5-Diaminobenzene-1,2-dicarbonitrile.^{[2][3][6]} The key physicochemical properties of this compound are summarized in the table below.

Property	Value	Reference
CAS Number	129365-93-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₆ N ₄	[2] [5] [6]
Molecular Weight	158.16 g/mol	[2] [5] [6]
Appearance	White to brown powder or crystals	[6]
Melting Point	270-276 °C	[2] [5]
Purity	>98.0% (HPLC)	[6]
SMILES String	Nc1cc(C#N)c(cc1N)C#N	[2] [5]
InChI Key	PCKAZQYWUDIFQM-UHFFFAOYSA-N	[2] [5]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **4,5-Diaminophthalonitrile** is not readily available in the reviewed literature, a plausible synthetic route involves the nucleophilic aromatic substitution of a di-halogenated phthalonitrile precursor, such as 4,5-Dichlorophthalonitrile, with ammonia or an ammonia equivalent. This type of reaction is a common method for introducing amino groups onto aromatic rings.

A computational study has investigated the reaction mechanism for the formation of **4,5-Diaminophthalonitrile** from 4,5-dibromo-1,2-diaminobenzene and copper cyanide, suggesting a two-step process with activated complexes.[\[7\]](#)


The precursor, 4,5-Dichlorophthalonitrile, can be synthesized from 4,5-dichlorophthalic acid.[\[6\]](#) The general transformation involves the conversion of the carboxylic acid groups to amides, followed by dehydration to form the nitriles.[\[6\]](#)

Applications in Synthesis

The primary application of **4,5-Diaminophthalonitrile** is as a key building block in the synthesis of substituted phthalocyanines.[\[6\]](#) Phthalocyanines are large, aromatic macrocyclic

compounds with a wide range of applications in materials science, including as dyes, pigments, and in photodynamic therapy. The amino groups on the **4,5-Diaminophthalonitrile** backbone provide reactive sites for further functionalization, allowing for the synthesis of a diverse library of phthalocyanine derivatives with tailored properties.

The general workflow for the synthesis of a metal-containing phthalocyanine from a phthalonitrile precursor is depicted in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Diaminophthalonitrile(129365-93-1) 1H NMR [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4,5-Diaminophthalonitrile | 129365-93-1 [chemicalbook.com]
- 4. Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria felina (=Isaria felina) KMM 4639 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5-Diaminophthalonitrile 95 129365-93-1 [sigmaaldrich.com]
- 6. 4,5-Diaminophthalonitrile | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4,5-Diaminophthalonitrile (CAS: 129365-93-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137029#4-5-diaminophthalonitrile-cas-number-129365-93-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com